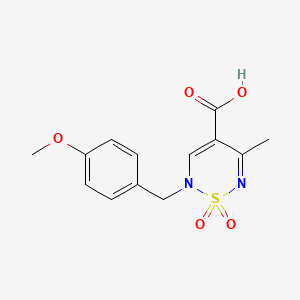
2-(4-methoxybenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxybenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide, also known as MTCD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTCD belongs to the class of thiadiazine derivatives and has shown promising results in scientific research studies.
科学的研究の応用
- Research has highlighted the antimicrobial potential of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. These compounds exhibit inhibitory effects against various pathogens, including bacteria and fungi .
- Some derivatives of this scaffold demonstrate antiviral activity. Researchers have explored their potential against viral infections, although further studies are needed to fully understand their mechanisms .
- Scientists have investigated 1,2,4-benzothiadiazine-1,1-dioxide derivatives as potential antihypertensive agents. These compounds may modulate blood pressure by targeting specific receptors or pathways .
- Preliminary studies suggest that certain benzothiadiazine derivatives exhibit antidiabetic effects. These compounds may impact glucose metabolism or insulin sensitivity .
- The benzothiadiazine scaffold has drawn attention in cancer research. Some derivatives display cytotoxic effects against cancer cells, making them potential candidates for further investigation .
Antimicrobial Activity
Antiviral Properties
Antihypertensive Effects
Antidiabetic Potential
Anticancer Activity
Ion Channel Modulation
作用機序
Target of Action
It is known that compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Compounds with similar structures have been found to inhibit the activity of human 5-lox , which is a key enzyme in the biosynthesis of leukotrienes, bioactive lipids that play crucial roles in inflammatory responses .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of 5-LOX can disrupt the synthesis of leukotrienes, thereby modulating inflammatory responses . .
Result of Action
Based on its potential inhibitory effects on 5-lox, it can be hypothesized that the compound may have anti-inflammatory effects .
特性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-9-12(13(16)17)8-15(21(18,19)14-9)7-10-3-5-11(20-2)6-4-10/h3-6,8H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNIAOLLILGZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxybenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009934.png)
![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3009936.png)



![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)
![3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3009943.png)
![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)
![4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3009946.png)



![6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine](/img/structure/B3009955.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B3009957.png)